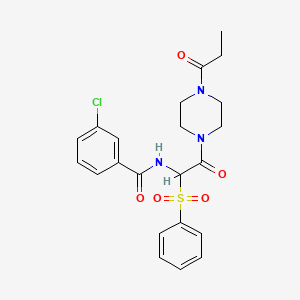
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyridazin, a class of compounds known for their broad spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of similar pyridazin derivatives has been reported in the literature . These compounds were synthesized and screened for their inhibitory activities against certain enzymes . The final products were obtained without the need for harsh purification steps .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridazin ring, a fluorobenzyl group, and an acetamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .作用機序
The mechanism of action of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. It is also believed to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor growth, and promote cell death in cancer cells. It has also been shown to improve memory and cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide is that it has been shown to have low toxicity and high selectivity for its target enzymes and signaling pathways. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that the compound is relatively new and has not yet been extensively studied in human clinical trials.
将来の方向性
There are many future directions for research on N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide. One direction is to further explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a treatment for other diseases such as cancer and inflammatory disorders. Additionally, research could focus on optimizing the synthesis method for higher yield and purity, and improving the understanding of its mechanism of action.
合成法
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide is synthesized using a specific method. The synthesis involves the reaction of 4-fluorobenzyl chloride with 2-mercapto-3-phenylpyridazine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. This synthesis method has been optimized for high yield and purity.
科学的研究の応用
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)acetamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9(18)15-12-6-7-13(17-16-12)19-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOMYYJOTJHUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
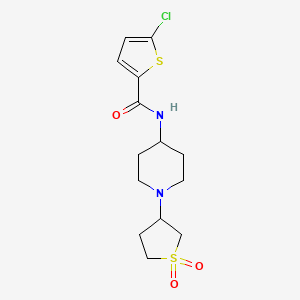
![7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2911717.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2911723.png)
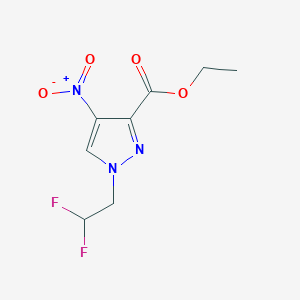
![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide](/img/structure/B2911727.png)
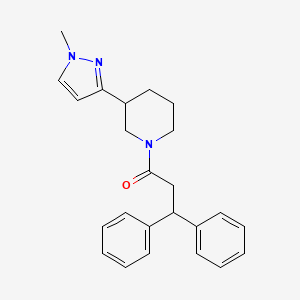


![5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2911732.png)

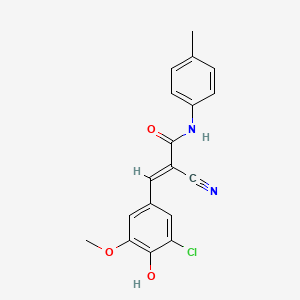
![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2911737.png)
